Cas no 1015845-81-4 (N-(1-Ethyl-1H-pyrazol-4-yl)methyl-2-methoxyethanamine)

N-(1-Ethyl-1H-pyrazol-4-yl)methyl-2-methoxyethanamine is a specialized amine derivative featuring a pyrazole core functionalized with an ethyl group and a methoxyethylamine side chain. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for the synthesis of biologically active molecules. The presence of both pyrazole and methoxyethylamine moieties enhances its utility in designing ligands with tailored binding properties. Its structural features may contribute to improved solubility and metabolic stability, making it suitable for applications in drug discovery. The compound is typically handled under controlled conditions to ensure purity and stability.
N-(1-Ethyl-1H-pyrazol-4-yl)methyl-2-methoxyethanamine structure
1015845-81-4 structure
Product Name:N-(1-Ethyl-1H-pyrazol-4-yl)methyl-2-methoxyethanamine
CAS No:1015845-81-4
MF:C9H17N3O
MW:183.250781774521
MDL:MFCD08691495
CID:875242
Update Time:2026-04-29

N-(1-Ethyl-1H-pyrazol-4-yl)methyl-2-methoxyethanamine Chemical and Physical Properties

Names and Identifiers

    • N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-methoxyethanamine
    • N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxyethanamine(SALTDATA: FREE)
    • N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)amine
    • N-[(1-ethylpyrazol-4-yl)methyl]-2-methoxyethanamine
    • [(1-ethylpyrazol-4-yl)methyl](2-methoxyethyl)amine
    • AG-D-08674
    • AK-56835
    • Ambcb4010705
    • CTK3J9942
    • N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-METHOXYETHANAMINE
    • ALINDA 16647
    • CHEMBRDG-BB 4010705
    • 1H-Pyrazole-4-methanamine, 1-ethyl-N-(2-methoxyethyl)-
    • N-(1-Ethyl-1H-pyrazol-4-yl)methyl-2-methoxyethanamine
    • MDL: MFCD08691495
    • Inchi: InChI=1S/C9H17N3O/c1-3-12-8-9(7-11-12)6-10-4-5-13-2/h7-8,10H,3-6H2,1-2H3
    • InChI Key: LHQXRLQFAAWQHE-UHFFFAOYSA-N
    • SMILES: CCN1C=C(CNCCOC)C=N1

Computed Properties

  • Exact Mass: 183.13700
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6

Experimental Properties

  • PSA: 39.08000
  • LogP: 1.02990

N-(1-Ethyl-1H-pyrazol-4-yl)methyl-2-methoxyethanamine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

N-(1-Ethyl-1H-pyrazol-4-yl)methyl-2-methoxyethanamine Pricemore >>

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Additional information on N-(1-Ethyl-1H-pyrazol-4-yl)methyl-2-methoxyethanamine

N-(1-Ethyl-1H-pyrazol-4-yl)methyl-2-methoxyethanamine: A Comprehensive Overview

N-(1-Ethyl-1H-pyrazol-4-yl)methyl-2-methoxyethanamine (CAS No. 1015845-81-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the amine family and is characterized by its unique structural features, including a pyrazole ring and a methoxyethanamine moiety. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

The chemical structure of N-(1-Ethyl-1H-pyrazol-4-yl)methyl-2-methoxyethanamine is defined by its molecular formula, C10H16N3O, and a molecular weight of 192.25 g/mol. The compound's structure includes a central pyrazole ring, which is substituted with an ethyl group at the 1-position and a methylamino group at the 4-position. Additionally, the methoxyethanamine moiety attached to the methylamino group adds further complexity and functionality to the molecule.

Recent studies have highlighted the potential of N-(1-Ethyl-1H-pyrazol-4-yl)methyl-2-methoxyethanamine in various biological contexts. One notable area of research is its role as a modulator of neurotransmitter systems. Specifically, this compound has been shown to exhibit selective binding to serotonin receptors, particularly the 5-HT7 receptor subtype. This binding activity suggests that N-(1-Ethyl-1H-pyrazol-4-yl)methyl-2-methoxyethanamine may have potential applications in the treatment of neurological disorders such as depression and anxiety.

In addition to its interactions with serotonin receptors, N-(1-Ethyl-1H-pyrazol-4-yl)methyl-2-methoxyethanamine has also been investigated for its anti-inflammatory properties. Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that N-(1-Ethyl-1H-pyrazol-4-yl)methyl-2-methoxyethanamine may be a promising candidate for the development of novel anti-inflammatory drugs.

The pharmacokinetic properties of N-(1-Ethyl-1H-pyrazol-4-yl)methyl-2-methoxyethanamine have also been studied in detail. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a relatively long half-life, which are desirable characteristics for a potential therapeutic agent. These properties make it suitable for further development as a drug candidate.

Safety and toxicity assessments are crucial for any compound under consideration for therapeutic use. Preclinical toxicity studies have indicated that N-(1-Ethyl-1H-pyrazol-4-yl)methyl-2-methoxyethanamine has a low toxicity profile at therapeutic doses. However, as with any new chemical entity, ongoing safety evaluations are necessary to ensure its long-term safety in human use.

In conclusion, N-(1-Ethyl-1H-pyrazol-4-yl)methyl-2-methoxyethanamine (CAS No. 1015845-81-4) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound may play a significant role in advancing our understanding and treatment of various diseases.

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